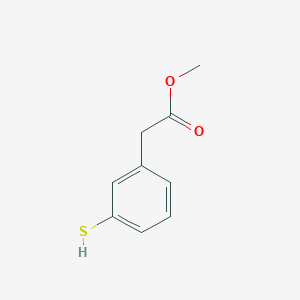
Methyl 2-(3-mercaptophenyl)acetate
概述
描述
Methyl 2-(3-mercaptophenyl)acetate is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/molThis compound is used as a reactant in the development of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase. Additionally, it serves as a useful synthetic intermediate for the preparation of novel anti-inflammatory agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-mercaptophenyl)acetate typically involves the esterification of (3-mercaptophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be crucial to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Methyl 2-(3-mercaptophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
科学研究应用
Methyl 2-(3-mercaptophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of inhibitors for cytochrome P450 enzymes.
Biology: The compound is studied for its potential in modulating biological pathways involving retinoic acid metabolism.
Medicine: It serves as an intermediate in the synthesis of anti-inflammatory agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-(3-mercaptophenyl)acetate involves its interaction with cytochrome P450 enzymes, particularly CYP26A1. This enzyme is responsible for the hydroxylation of retinoic acid in the liver. By inhibiting CYP26A1, the compound can modulate retinoic acid levels, which has implications for various biological processes, including cell differentiation and proliferation.
相似化合物的比较
Similar Compounds
(3-Mercaptophenyl)acetic acid: The parent acid of Methyl 2-(3-mercaptophenyl)acetate.
Ethyl (3-mercaptophenyl)acetate: An ester analog with an ethyl group instead of a methyl group.
Methyl 2-(4-mercaptophenyl)acetate: A positional isomer with the thiol group at the 4-position.
Uniqueness
This compound is unique due to its specific interaction with cytochrome P450 CYP26A1, making it a valuable tool in the study of retinoic acid metabolism. Its thiol group also provides versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives.
属性
CAS 编号 |
133806-71-0 |
|---|---|
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC 名称 |
methyl 2-(3-sulfanylphenyl)acetate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |
InChI 键 |
XFBPQJQVVAADEG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=CC=C1)S |
规范 SMILES |
COC(=O)CC1=CC(=CC=C1)S |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
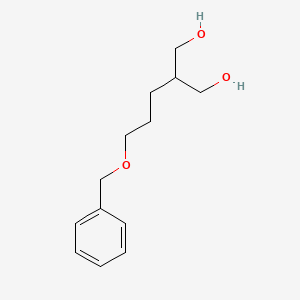


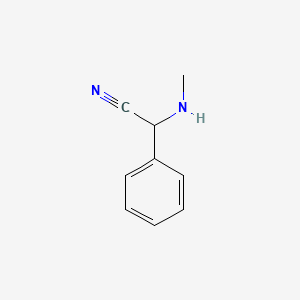
![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)

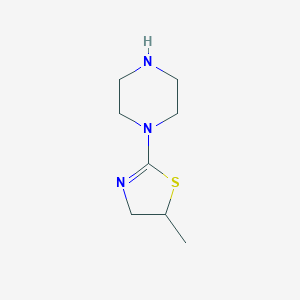
![Ethyl[1-(naphthalen-1-YL)ethyl]amine](/img/structure/B3321334.png)
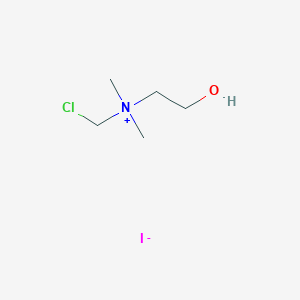


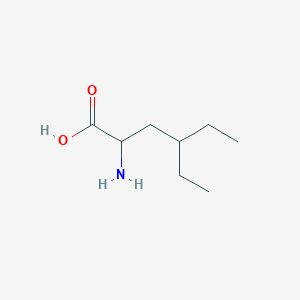
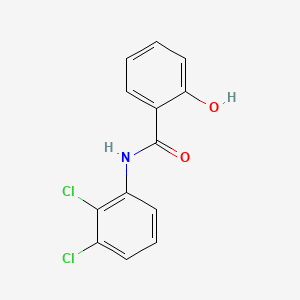
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
